![molecular formula C10H21ClN2S B1169790 HCl-Ile-Psi[CS-N]-Pyrrolidide CAS No. 171093-88-2](/img/structure/B1169790.png)
HCl-Ile-Psi[CS-N]-Pyrrolidide
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Overview
Description
HCl-Ile-Psi[CS-N]-Pyrrolidide, also known as JNJ-31020028, is a small molecule inhibitor that has gained attention for its potential therapeutic applications in various diseases. It is a selective inhibitor of the enzyme dipeptidyl peptidase 3 (DPP3), which is involved in the regulation of cellular processes such as apoptosis and inflammation.
Mechanism of Action
HCl-Ile-Psi[CS-N]-Pyrrolidide selectively inhibits DPP3, which is a cytosolic enzyme that cleaves dipeptides from the N-terminus of proteins. DPP3 is involved in the regulation of cellular processes such as apoptosis and inflammation. The inhibition of DPP3 by this compound leads to the accumulation of pro-apoptotic peptides, which can induce cell death.
Biochemical and Physiological Effects:
The inhibition of DPP3 by this compound has been shown to have anti-inflammatory and cardioprotective effects in animal models of myocardial infarction and sepsis. It has also been investigated for its potential use in cancer treatment, as DPP3 is overexpressed in some cancer cells and its inhibition could lead to cell death.
Advantages and Limitations for Lab Experiments
HCl-Ile-Psi[CS-N]-Pyrrolidide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It is also selective for DPP3, which reduces the potential for off-target effects. However, one limitation of this compound is that it has poor solubility in water, which can make it difficult to use in some experiments.
Future Directions
For the study of HCl-Ile-Psi[CS-N]-Pyrrolidide include investigating its potential therapeutic applications in other diseases and optimizing its pharmacokinetic properties.
Synthesis Methods
The synthesis of HCl-Ile-Psi[CS-N]-Pyrrolidide involves a series of chemical reactions starting from commercially available reagents. The synthesis route includes the coupling of a protected amino acid derivative with a protected pyrrolidinone, followed by deprotection and coupling with a cysteine derivative. The final product is obtained after deprotection and purification steps.
Scientific Research Applications
HCl-Ile-Psi[CS-N]-Pyrrolidide has been studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory and cardioprotective effects in animal models of myocardial infarction and sepsis. It has also been investigated for its potential use in cancer treatment, as DPP3 is overexpressed in some cancer cells and its inhibition could lead to cell death.
properties
IUPAC Name |
(2S,3S)-2-amino-3-methyl-1-pyrrolidin-1-ylpentane-1-thione;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2S.ClH/c1-3-8(2)9(11)10(13)12-6-4-5-7-12;/h8-9H,3-7,11H2,1-2H3;1H/t8-,9-;/m0./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHKIZXXVZZLWMM-OZZZDHQUSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=S)N1CCCC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=S)N1CCCC1)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30733819 |
Source
|
Record name | (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.81 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
171093-88-2 |
Source
|
Record name | (2S,3S)-2-Amino-3-methyl-1-(pyrrolidin-1-yl)pentane-1-thione--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30733819 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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